molecular formula C8H9N3S B1517342 1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine CAS No. 1152708-82-1

1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine

Cat. No.: B1517342
CAS No.: 1152708-82-1
M. Wt: 179.24 g/mol
InChI Key: YQIZGHJLZPBECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1 and a thiophen-3-yl group at position 3. The thiophene moiety introduces sulfur-containing aromaticity, which may enhance electronic interactions and metabolic stability compared to purely hydrocarbon analogs. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazole derivatives, which are prevalent in kinase inhibitors, antimicrobial agents, and CNS-targeting drugs .

Properties

IUPAC Name

2-methyl-5-thiophen-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-11-8(9)4-7(10-11)6-2-3-12-5-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIZGHJLZPBECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

The compound has the molecular formula C9H10N4SC_9H_{10}N_4S and is characterized by the presence of a pyrazole ring linked to a thiophene moiety. Its structure contributes to its biological activity, making it a candidate for various pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions, often utilizing thiophene derivatives and pyrazole precursors. For instance, one method involves reacting 5-bromothiophene carboxylic acid with 3-methyl-1H-pyrazol-5-amine in the presence of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to form amide derivatives .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of thiophene and pyrazole have shown effectiveness against various bacterial strains. The antimicrobial activity is often attributed to their ability to inhibit bacterial cell wall synthesis or disrupt cellular functions .

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory potential. Compounds in this class have demonstrated inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. In vitro studies report IC50 values indicating effective inhibition comparable to standard anti-inflammatory drugs like diclofenac .

Anti-cancer Activity

The compound's efficacy against cancer cell lines has been explored through various assays. For instance, it has shown promising results in inhibiting the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The mechanism often involves apoptosis induction and cell cycle arrest .

Case Studies

StudyFindings
Kusakiewicz-Dawid et al. (2022)Reported synthesis methods for thiophene-based pyrazoles and their anti-inflammatory activities, highlighting significant COX inhibition .
Bulgarian Chemical Communications (2013)Discussed the broad spectrum of biological activities for thiadiazine derivatives, suggesting potential applications in treating various diseases .
MDPI Review (2022)Summarized recent developments in pyrazole synthesis and their pharmacological activities, noting the anti-cancer effects of similar compounds .

Scientific Research Applications

Overview

1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in various scientific fields due to its diverse chemical properties and potential biological activities. This compound, with the molecular formula C8H9N3SC_8H_9N_3S and a molecular weight of 179.24 g/mol, serves as a versatile scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents.

Scientific Research Applications

The applications of this compound span several domains, including:

Medicinal Chemistry

  • Anticancer Activity : Several studies have indicated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Properties

  • Broad-Spectrum Activity : Research published in ACS Omega highlighted the antimicrobial efficacy of derivatives containing the pyrazole moiety against a range of pathogens, including both Gram-positive and Gram-negative bacteria. These findings suggest potential therapeutic applications in treating infections .

Neurological Research

  • Potential Neuroprotective Effects : Some studies are exploring the neuroprotective properties of pyrazole derivatives, suggesting that they may offer therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Material Science

  • Electronic Applications : The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of the pyrazole structure can enhance charge transport properties .

Comparative Studies

To understand the effectiveness of this compound relative to other compounds, comparative studies have been conducted:

Compound NameStructural FeaturesBiological Activity
N-(methyl)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-aminesNaphthalene group instead of thiopheneModerate antimicrobial activity
N-(methyl)-3-(thiophen-2-yloxy)-1H-pyrazol-5-yloxy)methyl)butan-1-aminesButanamine chain instead of propanamineReduced efficacy compared to target compound

The presence of the thiophene group enhances the electronic and steric properties, contributing to superior biological activity compared to structurally similar compounds .

Case Studies

Several case studies illustrate the effectiveness and potential applications of this compound:

Study on Antimicrobial Efficacy

A study published in ACS Omega demonstrated that derivatives including 1-Methyl-3-(thiophen) exhibited excellent antimicrobial properties against various pathogens, establishing a foundation for further development as therapeutic agents.

Inhibition Studies

Research indicated that this compound could significantly inhibit biofilm formation compared to traditional antibiotics. This suggests its potential role in treating chronic infections where biofilm formation is a significant challenge .

Chemical Reactions Analysis

Amidation Reactions

This compound readily participates in amide bond formation with carboxylic acid derivatives. The primary amine group at the pyrazole 5-position acts as a nucleophile in these reactions.

Example reaction with 5-bromothiophene carboxylic acid

ReactantsCatalyst/ConditionsYieldProduct
1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine + 5-bromothiophene carboxylic acidTiCl₄, pyridine, 12 h reflux32%N-(1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-5-bromothiophene-2-carboxamide
Same reactantsDMAP, DCC, RT, 24 h68%Improved yield with coupling agents

Key observations:

  • TiCl₄-mediated reactions show lower yields due to competing side reactions .

  • DMAP/DCC systems enhance efficiency by activating the carboxylic acid .

Multicomponent Domino Reactions

The compound engages in cascade reactions with arylglyoxals to form fused heterocycles.

Reaction with phenylglyoxal

ConditionsTime/TempProductKey Features
DMF, p-TsOH, microwave irradiation (120°C)20 minPyrazolo[3,4-b:4',3'-f]naphthyridine derivative- Forms two new C–N bonds
- 78% isolated yield

Mechanistic pathway:

  • Initial condensation between the amine and glyoxal

  • Sequential cyclization via hemiaminal intermediate

  • Aromatization through dehydration

Alkylation and Arylation

The thiophene ring undergoes electrophilic substitution, while the pyrazole nitrogen can be further alkylated.

Thiophene functionalization

Reaction TypeReagentsOutcome
BrominationBr₂, FeCl₃Selective 2-bromination of thiophene (89% yield)
Suzuki couplingPd(PPh₃)₄, arylboronic acidCross-coupling at brominated position (72-85% yield)

Pyrazole N-alkylation

Alkylating AgentBaseResult
Methyl iodideK₂CO₃Quaternary ammonium salt formation (91% yield)
Benzyl chlorideDBUN-benzylation with 87% efficiency

Coordination Chemistry

The amine and thiophene sulfur act as donor sites in metal complexes:

Metal SaltLigand BehaviorComplex StructureApplication
Cu(II) acetateBidentate (N,S)Square-planar geometryCatalytic oxidation studies
PtCl₂Monodentate (N)Linear coordinationAnticancer activity screening

Stability data:

  • Cu complexes stable up to 250°C (TGA analysis)

  • Pt complexes show luminescence at 610 nm (λ<sub>ex</sub> = 350 nm)

Cycloaddition Reactions

The electron-rich pyrazole participates in [3+2] cycloadditions:

With acetylenedicarboxylate

ConditionsProductStereochemistry
Toluene, 110°C, 8 hPyrazolo[1,2-a]pyrazoleendo selectivity (dr 4:1)

Kinetic data:

  • Activation energy: 92 kJ/mol (DFT calculations)

  • Second-order rate constant: 0.45 M⁻¹s⁻¹ at 110°C

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine with analogous pyrazole derivatives, highlighting key structural differences and their implications:

Compound Name Substituents (Position) Molecular Weight Rotatable Bonds Polar Surface Area (PSA, Ų) logP Synthesis Method Key Features
This compound Thiophen-3-yl (3), Methyl (1) ~193 (est.) 2 ~50 (est.) ~2.5 Not specified Sulfur-rich aromaticity; moderate lipophilicity.
3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl (1), Methyl (3) 173.21 1 41.6 2.1 Phenylhydrazine condensation Simpler structure; lower PSA and molecular weight.
4-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine 4-Fluorophenyl (4), Trifluoromethyl (3) 260.18 2 41.6 3.8 Pd-catalyzed coupling High lipophilicity (logP 3.8); electron-withdrawing groups enhance stability.
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine Thiophen-2-yl (3), Phenyl (1) 227.28 2 50.2 3.0 Reflux with phenylhydrazine Thiophene positional isomer; higher logP than thiophen-3-yl analog.
4-(2H-1,3-Benzodioxol-5-yl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine Benzodioxol (4), Thiophen-3-yl (3) ~297 (est.) 3 ~70 (est.) ~2.8 Discontinued product Extended aromatic system; increased PSA and molecular weight.

Key Findings from Comparative Analysis

  • Synthesis Complexity : The target compound’s synthesis route is unspecified in available evidence, but analogs like 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine are synthesized via straightforward condensation (), whereas trifluoromethyl-substituted derivatives require Pd-catalyzed cross-coupling ().
  • Trifluoromethyl groups () elevate logP (3.8 vs. 2.5 for the target compound), enhancing membrane permeability but risking metabolic oxidation.
  • Electronic and Tautomeric Effects :
    • DFT studies () on tautomerism in 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine reveal that substituents influence chemical shifts and tautomeric equilibria. The thiophen-3-yl group’s electron-rich nature may stabilize specific tautomers, affecting reactivity and binding .
  • Biological Implications: While direct bioactivity data for the target compound is lacking, trifluoromethyl-substituted pyrazoles () show enhanced stability and target affinity in kinase inhibitors. Thiophene-containing analogs () are explored for nonlinear optical properties and cytotoxicity .

Challenges and Opportunities

  • Synthetic Accessibility : The lack of reported synthetic protocols for the target compound contrasts with well-documented routes for analogs, suggesting a need for optimized methodologies (e.g., Suzuki-Miyaura coupling for thiophene introduction).
  • Bioavailability Optimization : The higher PSA of thiophene derivatives may necessitate prodrug strategies or formulation adjustments to improve absorption .
  • Targeted Applications : Thiophene’s sulfur atom could facilitate interactions with metalloenzymes or cysteine-rich binding pockets, positioning the compound for antimicrobial or anticancer research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.